

Spectroscopic Profile of Gladiolic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Gladiolic acid*

Cat. No.: *B1201280*

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Introduction

Gladiolic acid (C₁₁H₁₀O₅, Molar Mass: 222.19 g/mol) is a secondary metabolite produced by fungi of the genera *Penicillium*, notably *Penicillium gladioli*, and *Phomopsis*.^[1] As a natural product, its characterization is crucial for understanding its biological activity and potential applications in drug development and other scientific fields. This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) of **gladiolic acid**, intended for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and replication of experimental findings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **gladiolic acid**. Due to the limited availability of direct experimental data in publicly accessible databases, these tables are presented as standardized templates. Researchers who have acquired this data can populate it accordingly.

Table 1: ¹H NMR Spectroscopic Data for **Gladiolic Acid**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not available				

Table 2: ^{13}C NMR Spectroscopic Data for **Gladiolic Acid**

Chemical Shift (δ) ppm	Carbon Type	Assignment
Data not available		

Table 3: Infrared (IR) Spectroscopic Data for **Gladiolic Acid**

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
Data not available		

Table 4: Mass Spectrometry (MS) Data for **Gladiolic Acid**

m/z	Relative Intensity (%)	Ion Assignment
Data not available		

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **gladiolic acid**, based on standard practices for the analysis of organic compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of purified **gladiolic acid**.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrumentation and Data Acquisition:
 - Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
 - For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
 - For ¹³C NMR, a spectral width of 0-220 ppm is standard. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
 - Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, should be performed to aid in the complete assignment of proton and carbon signals.

2. Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid, purified **gladiolic acid** directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Thoroughly grind 1-2 mg of **gladiolic acid** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.

- Instrumentation and Data Acquisition:

- Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Typically, spectra are collected over a range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample.
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

- Sample Preparation:

- Prepare a dilute solution of **gladiolic acid** (approximately 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
- The solution may need to be further diluted depending on the sensitivity of the mass spectrometer.

- Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

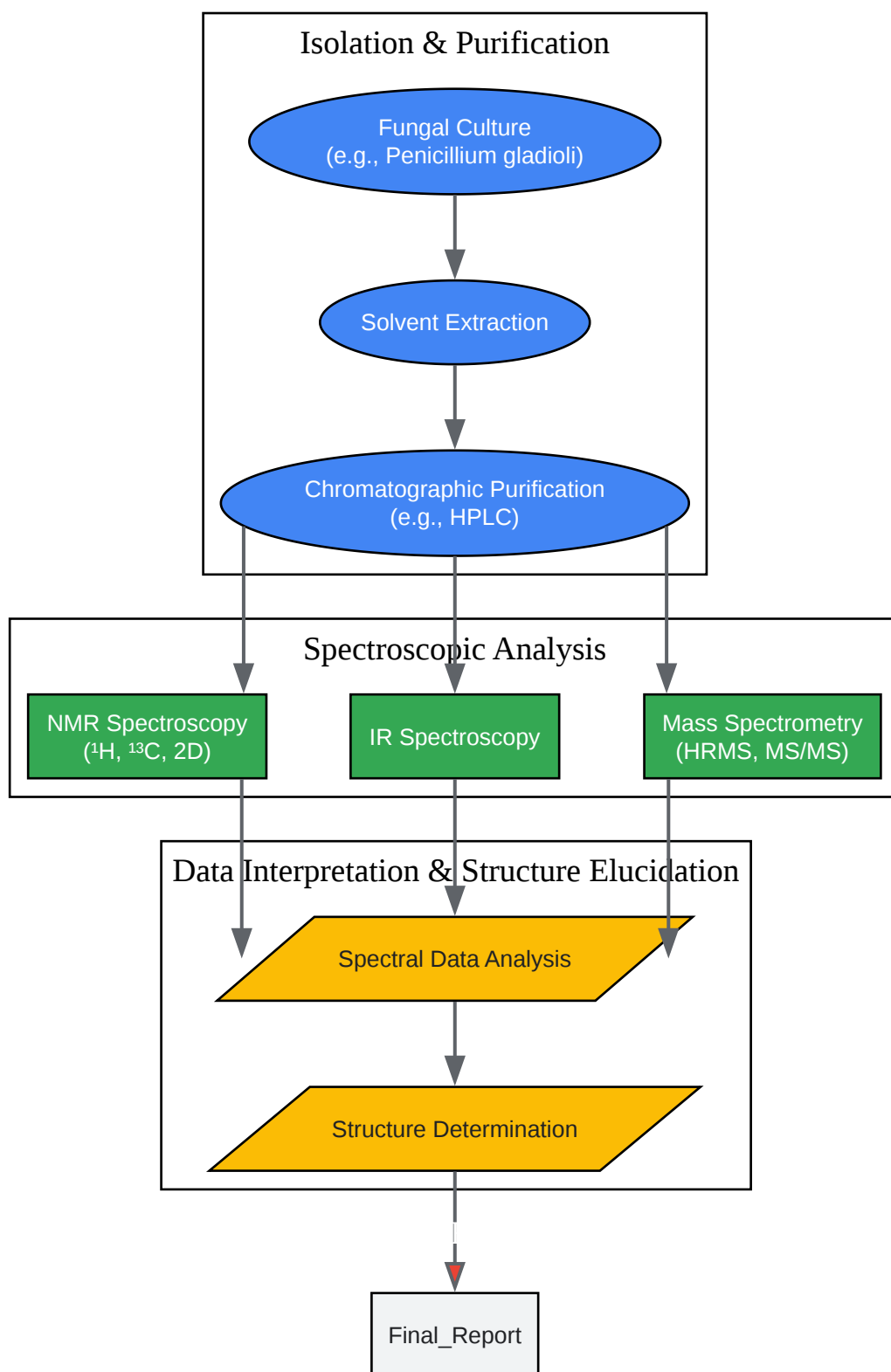
- Introduce the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
- Acquire spectra in both positive and negative ion modes to determine the most abundant ionization pathway.
- Typical ESI parameters include a capillary voltage of 3-5 kV, a source temperature of 100-150 °C, and a nebulizing gas flow appropriate for the solvent.
- For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ion to observe fragmentation patterns.

- Instrumentation and Data Acquisition (Electron Ionization - EI):

- If the compound is sufficiently volatile, introduce it into the EI source of a mass spectrometer, often via a direct insertion probe or gas chromatography.
- A standard electron energy of 70 eV is used for ionization.
- The resulting mass spectrum will show the molecular ion and a characteristic fragmentation pattern.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like **gladiolic acid**.



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Caption: General workflow for the isolation and spectroscopic characterization of **gladiolic acid**.

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References

- 1. Gladiolic acid | C₁₁H₁₀O₅ | CID 96916 - PubChem [pubchem.ncbi.nlm.nih.gov]
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